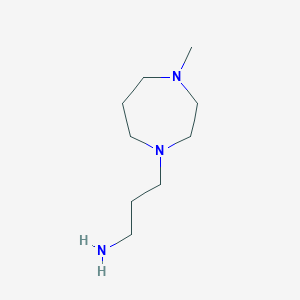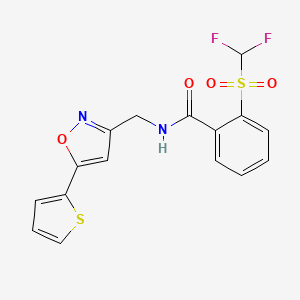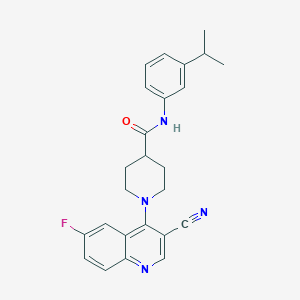
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula. It may also include the class of compounds it belongs to and its uses.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial Activity
- Compounds structurally related to the queried chemical have been explored for their antimicrobial potential. For instance, derivatives involving fluoroquinolone-based 4-thiazolidinones exhibited significant antibacterial and antifungal activities, demonstrating the potential utility of such compounds in addressing microbial resistance (Patel & Patel, 2010).
CGRP Receptor Inhibition
- Compounds similar to the one have been synthesized as potent calcitonin gene-related peptide (CGRP) receptor antagonists. An example includes a compound developed through a convergent, stereoselective synthesis process, showing the relevance of such molecules in therapeutic applications (Cann et al., 2012).
Structural and Computational Studies
- The structural novelty and properties of related compounds have been a subject of research, where multicomponent reactions led to novel bicyclic products. These studies involved X-ray crystallography and Hirshfeld surface analysis, indicating the importance of such compounds in advancing chemical knowledge (Naghiyev et al., 2020).
Antimycobacterial Properties
- Novel fluoroquinolones, closely related to the queried compound, have shown promise in antimycobacterial activities, indicating their potential in treating tuberculosis and related infections (Senthilkumar et al., 2009).
Synthesis and Characterization
- The synthesis and characterization of similar N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been explored, focusing on their antimicrobial activity. This highlights the importance of synthetic routes in developing pharmacologically active compounds (Babu et al., 2015).
Non-Linear Optical and Molecular Docking Studies
- Related compounds have been synthesized and investigated for their non-linear optical properties and molecular docking potential, demonstrating the diverse applications of such molecules in materials science and drug design (Jayarajan et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O/c1-16(2)18-4-3-5-21(12-18)29-25(31)17-8-10-30(11-9-17)24-19(14-27)15-28-23-7-6-20(26)13-22(23)24/h3-7,12-13,15-17H,8-11H2,1-2H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXFRBDXAVQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
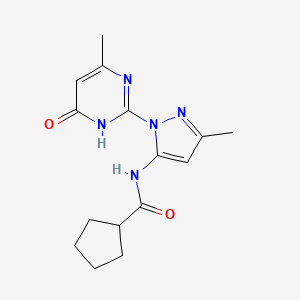
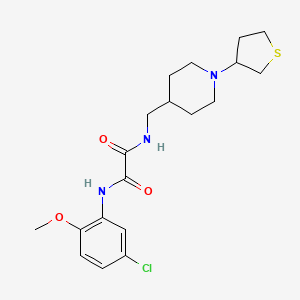
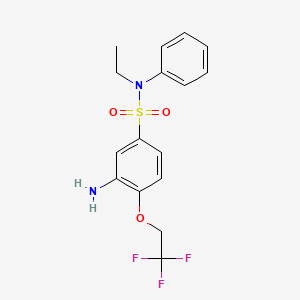
![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)
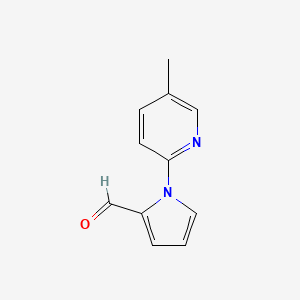
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)
